Dimethyl Fumarate

Immunomodulation NF-κB signaling Cytokine production

Dimethyl fumarate (DMF) is the only fumarate ester with clinically validated dual activity: Nrf2 pathway activation for cytoprotection and direct NF-κB inhibition for anti-inflammatory action. Unlike MMF or MEF, DMF uniquely suppresses NF-κB–driven cytokine production in an Nrf2‑independent manner—essential for mechanistic studies of MS and psoriasis. Procure high-purity DMF for pharmaceutical R&D, formulation development, and CNS-targeted research.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 624-49-7
Cat. No. B1670674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl Fumarate
CAS624-49-7
Synonyms00012, BG
12 compound, BG
2-butenedioic acid, (2E)-, dimethyl ester
201, FAG
BG 00012
BG 12 compound
BG-00012
BG-12 compound
BG00012
BG12 compound
compound, BG 12
compound, BG12
dimethyl fumarate
dimethylfumarate
FAG 201
FAG-201
FAG201
Fumaderm
Fumarate, Dimethyl
Tecfidera
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)OC
InChIInChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+
InChIKeyLDCRTTXIJACKKU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityHighly soluble in water
Soluble in acetone, chloroform
Solubility in water, g/l: 1.6 (poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Fumarate (CAS 624-49-7) for MS and Psoriasis: Scientific Procurement and Selection Guide


Dimethyl fumarate (DMF, CAS 624-49-7) is a small-molecule fumaric acid ester that functions as an oral immunomodulatory agent. It is the primary active component in all licensed fumaric acid ester-based pharmaceuticals and is indicated for the treatment of relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis . DMF acts as a prodrug, undergoing rapid presystemic hydrolysis by esterases to its primary active metabolite, monomethyl fumarate (MMF) [1]. The compound exerts its therapeutic effects primarily through activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway [2].

Why Dimethyl Fumarate Cannot Be Substituted by Monomethyl Fumarate or Other Fumaric Acid Esters


Scientific and industrial users cannot assume interchangeability between dimethyl fumarate (DMF) and its closely related analogs, particularly monomethyl fumarate (MMF) and monoethyl fumarate (MEF), despite their structural similarity and shared metabolic relationships. Direct comparative studies demonstrate that DMF possesses unique, quantifiable biological activities that are absent in other fumarates. Specifically, DMF, but not MMF or MEF, directly inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52 in an Nrf2-independent manner [1]. Furthermore, in neuronal models, DMF but not MMF activates the Nrf2 pathway, and Nrf2 knockdown abrogates the protective effect of DMF but not MMF [2]. These mechanistic divergences translate into distinct pharmacodynamic responses in vivo, with DMF and MEF exhibiting almost no overlap in transcriptional profiles [3]. Substituting DMF with MMF or MEF would therefore result in the loss of critical, clinically validated therapeutic mechanisms.

Dimethyl Fumarate Quantitative Differentiation Evidence vs. Closest Analogs


DMF Exclusively Inhibits NF-κB Signaling; MMF and MEF Show No Activity

Dimethyl fumarate (DMF) uniquely inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52, whereas equivalent doses of monomethyl fumarate (MMF) and monoethyl fumarate (MEF) salts exhibit no effect on NF-κB signaling. This activity is independent of Nrf2 activation [1].

Immunomodulation NF-κB signaling Cytokine production

DMF Selectively Activates Nrf2 in Neurons; MMF Lacks This Activity

In neuronal cell lines (HT-22 and SH-SY5Y) subjected to ischemic stress, both DMF and MMF promoted neuronal survival. However, only DMF activated the anti-oxidative Nrf2 pathway. Critically, Nrf2 knockdown in murine neurons abrogated the protective effect of DMF but not MMF, demonstrating that the neuroprotective mechanism of DMF is Nrf2-dependent, whereas MMF acts through an alternative pathway [1].

Neuroprotection Nrf2 activation Oxidative stress

DMF Demonstrates Superior Efficacy in MS Phase 3 Trials: 49-53% Reduction in Relapse Rate vs. Placebo

In the pivotal Phase 3 DEFINE trial, dimethyl fumarate (DMF) at 240 mg twice daily reduced the risk of relapse by 49% compared to placebo (P<0.0001) and reduced the annualized relapse rate by 53%. In the CONFIRM trial, DMF reduced the annualized relapse rate by 44% (BID) and 51% (TID) [1].

Multiple sclerosis Clinical efficacy Phase 3 trial

DMF Superiority in Psoriasis: 37.5% PASI 75 Response vs. 15.3% for Placebo

In the Phase 3 BRIDGE trial, DMF (LAS41008 formulation) demonstrated superiority to placebo for the treatment of moderate-to-severe chronic plaque psoriasis. At week 16, 37.5% of DMF-treated patients achieved a ≥75% improvement in Psoriasis Area and Severity Index (PASI 75) compared with 15.3% receiving placebo (P < 0.001). Additionally, 33% of DMF-treated patients achieved a Physician Global Assessment (PGA) score of 'clear' or 'almost clear' vs. 13.0% for placebo (P < 0.0001) [1].

Psoriasis Clinical efficacy PASI 75

DMF Metabolite MMF Exhibits Higher Brain Penetration than MEF; Distinct Tissue Distribution Profiles

Comparative pharmacokinetic studies in rodents and cynomolgus monkeys reveal that monomethyl fumarate (MMF), the primary metabolite of DMF, exhibits higher brain penetration compared to monoethyl fumarate (MEF). MEF is preferentially partitioned into the kidney. This differential tissue distribution underscores that fumaric acid esters cannot be considered interchangeable based on structural similarity alone [1].

Pharmacokinetics Biodistribution Brain penetration

DMF Synthesis Patent Specification: ≥99.0% Purity with <5 ppm Dimethyl Maleate Impurity

A patented process for dimethyl fumarate preparation specifies a purity of at least 99.0% as determined by HPLC, containing less than 400 ppm of an anion of a mineral acid and less than 5 ppm of dimethyl maleate [1]. An alternative production method claims 99.5% purity dimethyl fumarate with cost advantage [2].

API purity Synthesis Quality control

Dimethyl Fumarate: Primary Research and Industrial Application Scenarios Based on Evidence


Multiple Sclerosis Disease-Modifying Therapy Research and Development

DMF is the validated active pharmaceutical ingredient (API) for oral disease-modifying therapy in relapsing forms of multiple sclerosis, supported by Phase 3 clinical evidence demonstrating 49-53% reduction in annualized relapse rate versus placebo [1]. Its unique dual mechanism—Nrf2 activation and NF-κB inhibition—differentiates it from alternative fumarates and underpins its clinical efficacy. The compound's metabolite MMF exhibits preferential brain penetration [2], reinforcing its suitability for CNS-targeted applications.

Moderate-to-Severe Plaque Psoriasis Treatment Formulation

DMF is indicated for systemic treatment of moderate-to-severe chronic plaque psoriasis, with Phase 3 evidence showing 37.5% PASI 75 response rate at week 16 compared to 15.3% for placebo (P < 0.001) [3]. Procurement of high-purity DMF meeting USP/EP specifications is essential for pharmaceutical formulation development and generic drug manufacturing in dermatology.

Nrf2 Pathway Activation Studies in Neuroprotection and Oxidative Stress

DMF uniquely activates the Nrf2 antioxidant pathway in neuronal models, a property not shared by MMF despite MMF being DMF's primary metabolite [4]. This Nrf2-dependent neuroprotective effect, confirmed by Nrf2 knockdown experiments that abrogate DMF's protection but not MMF's [4], makes DMF the compound of choice for research focused on Nrf2-mediated cytoprotection against oxidative stress in CNS cells.

NF-κB Signaling Inhibition and Anti-Inflammatory Research

DMF exclusively inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52 in an Nrf2-independent manner, an activity absent in MMF and MEF [5]. This unique property positions DMF as the only fumarate ester suitable for research applications requiring direct NF-κB pathway modulation without confounding Nrf2 activation.

Technical Documentation Hub

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